Triethyl 2-phosphonopropionate

Catalog No.
S705122
CAS No.
3699-66-9
M.F
C9H19O5P
M. Wt
238.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl 2-phosphonopropionate

CAS Number

3699-66-9

Product Name

Triethyl 2-phosphonopropionate

IUPAC Name

ethyl 2-diethoxyphosphorylpropanoate

Molecular Formula

C9H19O5P

Molecular Weight

238.22 g/mol

InChI

InChI=1S/C9H19O5P/c1-5-12-9(10)8(4)15(11,13-6-2)14-7-3/h8H,5-7H2,1-4H3

InChI Key

BVSRWCMAJISCTD-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)P(=O)(OCC)OCC

Synonyms

2-(Diethoxyphosphinyl)propanoic Acid Ethyl Ester; 2-Phosphonopropionic Acid, , Triethyl Ester; 2-(Diethoxyphosphinyl)propanoic Acid Ethyl Ester; 2-(Diethoxyphosphoryl)propionic Acid Ethyl Ester; 2-Phosphonopropanoic Acid Triethyl ester; 2-Phosphonopr

Canonical SMILES

CCOC(=O)C(C)P(=O)(OCC)OCC

Molecular Structure Analysis

The key features of TEPP's structure include:

  • A central phosphorus (P) atom bonded to three ethoxy (C₂H₅O) groups [].
  • A methylene (CH₂) group attached to the P atom.
  • A carbonyl (C=O) group adjacent to the methylene, forming a propionic acid moiety.
  • An ethyl (C₂H₅) group esterified to the propionic acid [].

This structure allows TEPP to participate in various organic reactions due to the presence of the electrophilic phosphorus center and the reactive ester functionality.


Chemical Reactions Analysis

TEPP is a versatile building block for organic synthesis. Here are some notable reactions involving TEPP:

  • Intramolecular Conjugate addition: TEPP can undergo intramolecular cyclization to form complex molecules like floresolide B, a natural product with antitumor properties [].
  • Chemoenzymatic Synthesis: TEPP serves as a substrate for enzymes to synthesize γ-butyrolactones, valuable heterocyclic compounds used in drug discovery [].

Here's an example of the intramolecular cyclization reaction involving TEPP to form floresolide B (balanced equation not available due to reaction complexity) []:

TEPP + Base -> Floresolide B + Ethanol


Physical And Chemical Properties Analysis

  • A colorless liquid at room temperature due to the absence of chromophores.
  • Moderately soluble in organic solvents like dichloromethane and chloroform due to the presence of the ethoxy groups.
  • Relatively stable under normal storage conditions due to the strong P-O bonds.

Organic Synthesis

  • Horner-Wadsworth-Emmons (HWE) reactions: TEPP serves as a versatile building block in HWE reactions, enabling the formation of carbon-carbon double bonds with high regioselectivity and stereoselectivity. This reaction is crucial for synthesizing various complex molecules, including natural products, pharmaceuticals, and functional materials.
  • Intramolecular conjugate addition: TEPP can participate in intramolecular conjugate addition reactions, allowing the formation of cyclic compounds with diverse functionalities. This approach is valuable for synthesizing complex molecules like lactones, heterocycles, and natural product scaffolds.

Stereoselective Synthesis

TEPP can be employed in the synthesis of enantiomerically pure compounds, which are crucial in various fields like drug discovery and material science.

  • Asymmetric hydrogenation: When combined with chiral catalysts, TEPP can undergo asymmetric hydrogenation, leading to the formation of optically active molecules with desired stereochemistry.
  • Stereoselective Diels-Alder reactions: TEPP can participate in stereoselective Diels-Alder reactions, enabling the construction of complex molecules with controlled stereocenters. This approach is valuable for synthesizing natural products and other biologically active compounds.

Other Applications

  • Bioorganic chemistry: TEPP has been explored as a precursor for the synthesis of biomolecules and enzyme inhibitors, aiding in the study of biological processes and drug development.
  • Material science: TEPP can be incorporated into the design of functional materials with specific properties, such as polymers and liquid crystals.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3699-66-9

Dates

Modify: 2023-08-15
Ignea et al. Synthesis of 11-carbon terpenoids in yeast using protein and metabolic engineering. Nature Chemical Biology, doi: 10.1038/s41589-018-0166-5, published online 14 November 2018

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